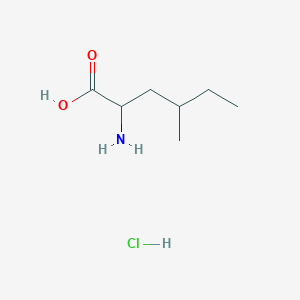

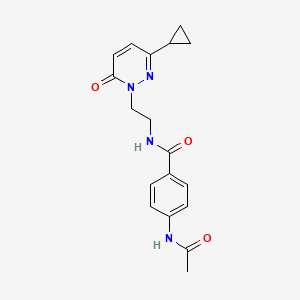

![molecular formula C8H8N2OS B2996828 [2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine CAS No. 923213-51-8](/img/structure/B2996828.png)

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Thiophene derivatives are widely used in material science due to their electronic properties. They can be used in the synthesis of conductive polymers, which are essential for creating organic semiconductors, solar cells, and light-emitting diodes (LEDs) .

Coordination Chemistry

In coordination chemistry, thiophene derivatives serve as ligands that can bind to metals, forming complexes that are useful in catalysis and materials science .

Organic Synthesis Intermediates

These compounds often act as intermediates in organic synthesis, enabling the creation of a variety of complex molecules for pharmaceuticals and agrochemicals .

Medicinal Chemistry

Thiophene derivatives have significant applications in medicinal chemistry. They are used to produce combinatorial libraries and are pivotal in the search for new lead molecules with therapeutic potential .

Synthesis of Pyrimidine Derivatives

They can react with various isothiocyanatoketones to synthesize pyrimidine derivatives, which have a range of applications including in drugs and agrochemicals .

Development of Anti-metastatic Inhibitors

Thiophene derivatives can be modified to improve the effectiveness of inhibitors targeting enzymes like Lysyl Oxidase (LOX), which play a role in metastasis and fibrotic diseases .

Cyclization Reactions

They are used in cyclization reactions to create trisubstituted thiophene derivatives, which have diverse applications in chemical synthesis .

Microbiology Methods

In microbiology, these compounds can be used in various testing methods due to their biological activity .

Wirkmechanismus

Target of Action

Related compounds such as oxadiazoles and thiophene derivatives have been associated with a wide range of targets, includingLeukotriene A-4 hydrolase (LTA4H) , which plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .

Mode of Action

For instance, oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Biochemical Pathways

Related compounds such as oxadiazoles have been associated with various biochemical pathways, including those involved in anticancer, vasodilator, anticonvulsant, and antidiabetic activities .

Pharmacokinetics

Related compounds have been reported to have favorable pharmacokinetic properties .

Result of Action

Related compounds have been associated with a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic activities .

Eigenschaften

IUPAC Name |

(2-thiophen-2-yl-1,3-oxazol-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-4-6-5-11-8(10-6)7-2-1-3-12-7/h1-3,5H,4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSLMYPGDAPEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=CO2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2996745.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)